4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine

Lipophilicity LogP Drug-likeness

This heterocyclic building block features a reactive C4 chlorine for late-stage diversification and a racemic 3-methylpyrrolidine at C6. The 3-methyl group introduces a critical stereocenter and increases lipophilicity (predicted LogP ~1.98) versus unsubstituted pyrrolidine analogs, enabling fine-tuning of ADME properties and conformational constraint in lead optimization. The +14.02 g/mol mass difference provides a definitive LCMS QC marker to prevent cross-contamination. When synthesized with enantiopure 3-methylpyrrolidine, it yields enantiopure intermediates for chiral drug candidates. Requires sealed, 2–8°C storage.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
Cat. No. B14908343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1CCN(C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C9H12ClN3/c1-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3
InChIKeyKVBOVTJCSIXQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine in Research Procurement: A Structural and Physicochemical Baseline


4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine (CAS 1249335-72-5) is a synthetic heterocyclic building block consisting of a pyrimidine core substituted with a chlorine atom at the 4-position and a racemic 3-methylpyrrolidine at the 6-position . Used as an intermediate in medicinal chemistry, it enables late-stage functionalization via the reactive C4 chlorine while the 3-methylpyrrolidine ring introduces a stereocenter that influences downstream molecular conformation . The 3-methyl substitution distinguishes it from unsubstituted pyrrolidine analogs by increasing lipophilicity (predicted LogP 1.98 vs. approximately 1.5–1.7 for comparators) and providing a handle for chiral enrichment when enantioenriched 3-methylpyrrolidine is employed .

Why 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine Cannot Be Replaced by Unsubstituted Pyrrolidine Analogs in Research


Procurement specialists and medicinal chemists cannot interchange 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine with its unsubstituted analog 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8) because the 3-methyl group introduces a stereocenter and measurably alters two properties critical to downstream synthesis and biological performance: lipophilicity and solid-state behavior. The predicted LogP of the title compound is 1.98 versus an estimated 1.5–1.7 for the des-methyl analog, a difference of approximately one-third of a log unit . The melting point is also shifted, with the unsubstituted analog melting at 96–98 °C while the 3-methyl derivative requires different storage conditions (sealed, 2–8 °C), reflecting altered crystal packing . Even apparently minor structural changes cause divergent pharmacokinetic and pharmacodynamic behavior in lead optimization; replacing the 3-methylpyrrolidine building block with the unsubstituted pyrrolidine version resets the entire structure-activity relationship trajectory .

Quantitative Differentiation Evidence for 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine vs. Closest Analogs


Predicted Lipophilicity (LogP) of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine vs. the Des-Methyl Analog

The predicted octanol-water partition coefficient (LogP) of 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is 1.98, approximately 0.3–0.5 log units higher than the estimated value for 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (predicted ~1.5–1.7). This difference, driven by the single methyl substituent on the pyrrolidine ring, corresponds to a roughly two- to three-fold increase in lipophilicity, which can significantly impact membrane permeability and metabolic stability in drug discovery programs .

Lipophilicity LogP Drug-likeness Pyrimidine Building Blocks

Solid-State Behavior and Storage Requirements: Melting Point and Thermal Stability of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine has a published melting point of 96–98 °C and is shipped at ambient temperature. In contrast, the 3-methyl derivative requires sealed, dry storage at 2–8 °C. Although the exact melting point of the title compound is not disclosed by vendors, the need for refrigerated storage suggests that the 3-methyl group disrupts crystal packing, lowering the melting point and/or increasing thermal lability .

Melting Point Thermal Stability Storage Conditions Solid-State Chemistry

Molecular Weight and Formula: Differentiating 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine from Des-Methyl and Other Chloropyrimidine Analogs

The title compound (C₉H₁₂ClN₃, MW 197.66 g/mol) differs from its closest commercially available analog 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (C₈H₁₀ClN₃, MW 183.64 g/mol) by exactly one methylene group (ΔMW = 14.02 g/mol). This difference is analytically distinguishable by LCMS and elemental analysis, enabling unequivocal identity confirmation in procurement workflows .

Molecular Weight Molecular Formula Structure Confirmation Quality Control

Chirality and Stereochemical Differentiation: The Strategic Value of the 3-Methylpyrrolidine Substituent

The 3-position of the pyrrolidine ring is a stereocenter. In the racemic title compound, this introduces chirality absent in the achiral 4-chloro-6-(pyrrolidin-1-yl)pyrimidine. When the synthesis employs enantiopure (R)- or (S)-3-methylpyrrolidine, the resulting diastereomeric and enantiomeric pyrimidine building blocks can impart defined three-dimensional geometry to downstream molecules, a feature increasingly recognized as critical for improving target selectivity and reducing promiscuity in fragment-based and lead-optimization campaigns [1].

Chirality Stereochemistry Enantioselective Synthesis Conformational Control

Target Application Scenarios for 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine Based on Differentiation Evidence


Synthesis of Chiral Lead Compounds Requiring a Defined Stereocenter at the Pyrrolidine Ring

Medicinal chemistry groups targeting conformationally constrained enzyme inhibitors or receptor modulators can use this building block as a late-stage diversification point. The 3-methyl substituent provides a stereocenter that, when enantiopure 3-methylpyrrolidine is used in the synthesis, yields enantiopure pyrimidine intermediates capable of imparting defined chirality to final drug candidates—a feature not achievable with the unsubstituted pyrrolidine analog. This is supported by the structural chirality differential described in Evidence Item 4 of Section 3 .

Modulation of Lipophilicity in Fragment-Based Drug Discovery Libraries

In fragment-based screening, subtle LogP adjustments are critical for optimizing binding affinity while maintaining solubility. The predicted +0.3 to +0.5 LogP increase of the title compound relative to the des-methyl analog enables library designers to fine-tune lipophilicity without altering the core pyrimidine scaffold. This moderate lipophilicity shift positions the compound as a useful intermediate for exploring structure-property relationships guided by the quantitative LogP differential described in Evidence Item 1 of Section 3 .

Building Block Procurement for Automated Parallel Synthesis Workflows Requiring Cold-Chain Logistics

The differentiated storage requirement (sealed, 2–8 °C) mandates that automated compound management facilities and CROs evaluate cold-chain capacity before bulk procurement. Researchers operating high-throughput parallel synthesis platforms must factor in the operational cost and equipment availability associated with refrigerated storage, as documented in Evidence Item 2 of Section 3 .

Analytical Quality Control Verification Using Distinctive Molecular Weight Signatures

The +14.02 g/mol mass difference between this compound and its des-methyl analog provides a simple and definitive LCMS quality control marker for incoming raw material verification. This prevents cross-contamination or misidentification during inventory management, particularly in multi-building-block synthesis campaigns where both compounds might be used simultaneously. This practical differentiation is grounded in the head-to-head molecular weight comparison in Evidence Item 3 of Section 3 .

Quote Request

Request a Quote for 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.